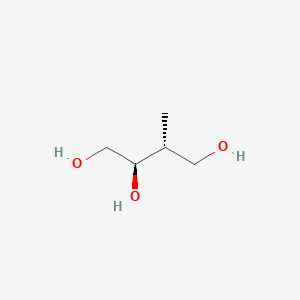
(2R,3R)-3-methylbutane-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methylbutane-1,2,4-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 3-methyl-2,4-pentanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Microorganisms such as engineered strains of Bacillus or Serratia marcescens can be used to produce this compound through fermentation. These microorganisms are genetically modified to enhance the selectivity and yield of the desired stereoisomer .
化学反应分析
Types of Reactions
(2R,3R)-3-methylbutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Results in halogenated compounds.
科学研究应用
(2R,3R)-3-methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
作用机制
The mechanism of action of (2R,3R)-3-methylbutane-1,2,4-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. This compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
相似化合物的比较
Similar Compounds
(2R,3S)-3-methylbutane-1,2,4-triol: A diastereomer with different stereochemistry.
(2S,3S)-3-methylbutane-1,2,4-triol: Another diastereomer with distinct properties.
2,3-butanediol: A related compound with two hydroxyl groups instead of three.
Uniqueness
(2R,3R)-3-methylbutane-1,2,4-triol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its three hydroxyl groups make it highly reactive and versatile for various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
74213-65-3 |
|---|---|
分子式 |
C5H12O3 |
分子量 |
120.15 g/mol |
IUPAC 名称 |
(2R,3R)-3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI 键 |
RXEJCNRKXVSXDJ-UHNVWZDZSA-N |
手性 SMILES |
C[C@H](CO)[C@H](CO)O |
规范 SMILES |
CC(CO)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




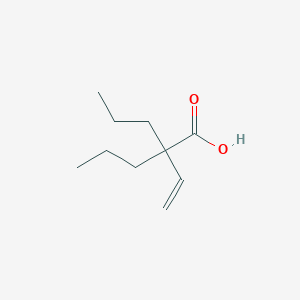
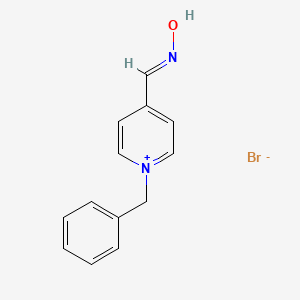
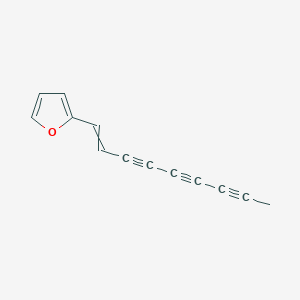
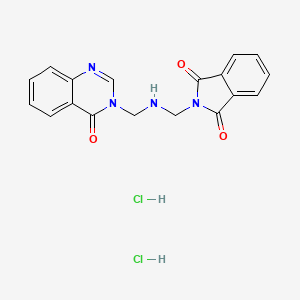
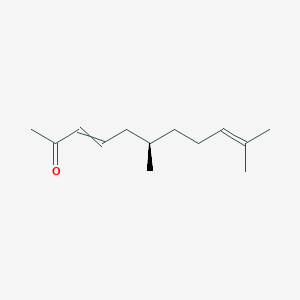
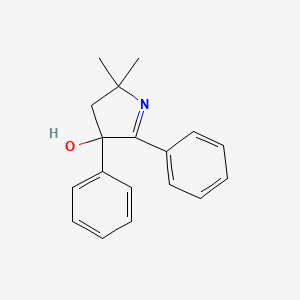
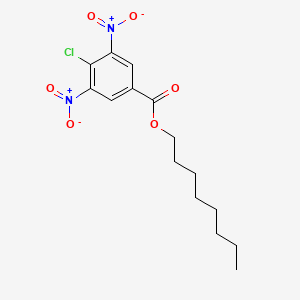
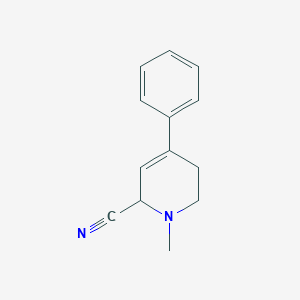
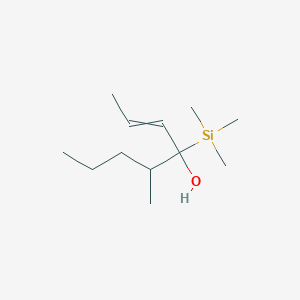
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
